(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
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Overview
Description
(3aR,5R,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (3aR,5R,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, (3aR,5R,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (3aR,5R,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(3aR,5R,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol: shares similarities with other compounds such as and .
Uniqueness
What sets (3aR,5R,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol apart is its unique combination of functional groups and stereochemistry. This distinct structure allows it to interact with biological systems in ways that similar compounds may not, making it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C13H22O6 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2,6-trimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C13H22O6/c1-11(2)15-6-7(17-11)8-13(5,14)9-10(16-8)19-12(3,4)18-9/h7-10,14H,6H2,1-5H3/t7-,8-,9+,10-,13+/m1/s1 |
InChI Key |
IFCIRYNTUNJPIJ-YANYRWCTSA-N |
Isomeric SMILES |
C[C@@]1([C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C)O |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(C)O)C |
Origin of Product |
United States |
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